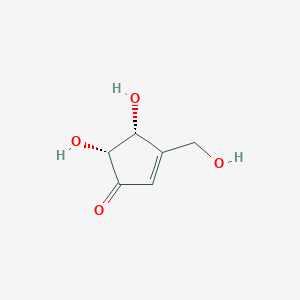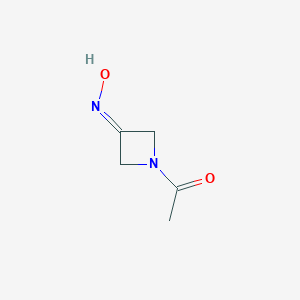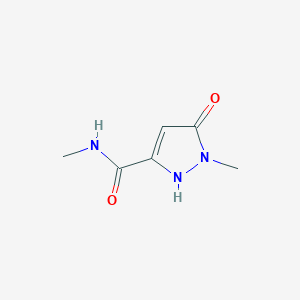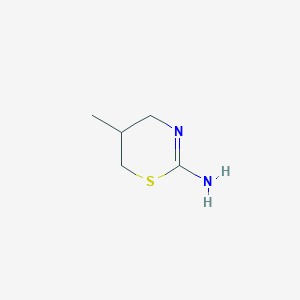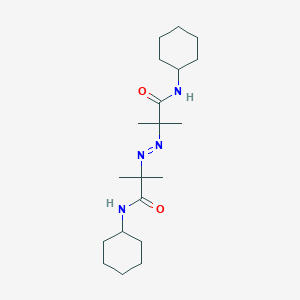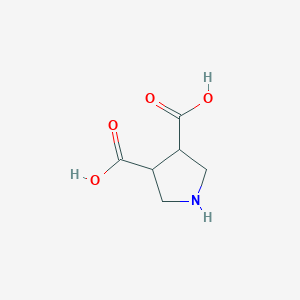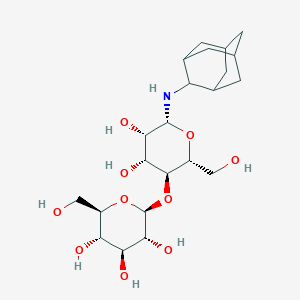
beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and reducing the activity of immune cells. It may also work by targeting specific receptors on cells and tissues.
Biochemische Und Physiologische Effekte
Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- in lab experiments is its ability to target specific cells and tissues. This makes it a potentially useful tool for drug delivery and for studying the mechanisms of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its potential use in treating other inflammatory diseases, such as multiple sclerosis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- involves the reaction of tricyclo[3.3.1.1(3,7)]dec-2-ylamine with glucosyl bromide in the presence of silver oxide. The resulting compound is then purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Eigenschaften
CAS-Nummer |
178563-29-6 |
|---|---|
Produktname |
beta-D-Glucopyranosylamine, 4-O-beta-D-glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl- |
Molekularformel |
C22H37NO10 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5S,6R)-6-(2-adamantylamino)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H37NO10/c24-6-12-15(26)16(27)19(30)22(32-12)33-20-13(7-25)31-21(18(29)17(20)28)23-14-10-2-8-1-9(4-10)5-11(14)3-8/h8-30H,1-7H2/t8?,9?,10?,11?,12-,13-,14?,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |
InChI-Schlüssel |
DMUIWVYYEDVXRR-OCXOTAFCSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)C3N[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Andere CAS-Nummern |
178563-29-6 |
Synonyme |
4-O-beta-D-Glucopyranosyl-N-tricyclo(3.3.1.1(sup 3,7))dec-2-ylbeta-D-g lucopyranosylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



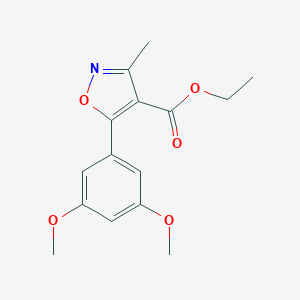
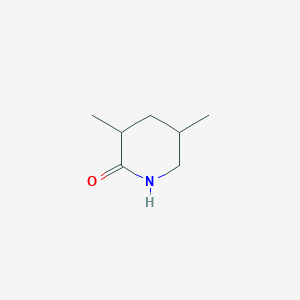
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
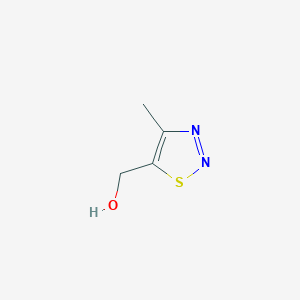
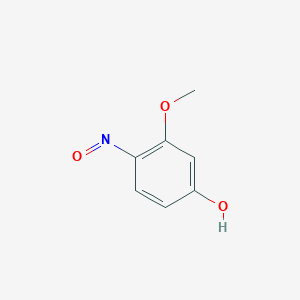
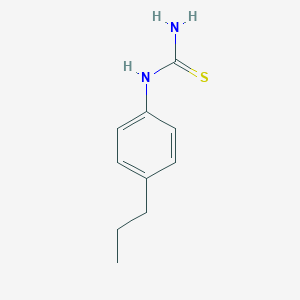
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
